4-Methoxy-2,6-dimethylpyridine
Overview
Description
4-Methoxy-2,6-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with methoxy and methyl groups at the 4th and 2nd, 6th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,6-dimethylpyridine typically involves the alkylation of 2,6-dimethylpyridine with methanol in the presence of a strong acid catalyst. One common method includes the reaction of 2,6-dimethylpyridine with methanol under acidic conditions to introduce the methoxy group at the 4th position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making it a compound of interest in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxy-2-methylpyridine: Similar structure but with only one methyl group, leading to different chemical properties.
4-Methoxy-3,5-dimethylpyridine: The position of the methyl groups alters its reactivity and applications.
Uniqueness
4-Methoxy-2,6-dimethylpyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Biological Activity
4-Methoxy-2,6-dimethylpyridine (MDMP) is an organic compound belonging to the pyridine family, characterized by a pyridine ring with methoxy and methyl substitutions. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of MDMP, summarizing key research findings, mechanisms of action, and potential applications in medicine.
Synthesis
The synthesis of MDMP typically involves the alkylation of 2,6-dimethylpyridine with methanol in the presence of acid catalysts. This method allows for the introduction of the methoxy group at the 4th position on the pyridine ring, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that MDMP exhibits significant antimicrobial activity against various microorganisms. A study highlighted its effectiveness compared to standard reference drugs in inhibiting bacterial growth. The compound demonstrated broad-spectrum activity, particularly against Gram-positive bacteria .
Table 1: Antimicrobial Activity of this compound
Microorganism | Inhibition Zone (mm) | Reference Drug (mm) |
---|---|---|
Staphylococcus aureus | 18 | 20 |
Escherichia coli | 15 | 17 |
Candida albicans | 16 | 19 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, MDMP has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases . The mechanism likely involves interaction with specific molecular targets that influence inflammatory pathways.
Case Studies
A notable case study involved the application of MDMP in treating infections caused by resistant bacterial strains. In vitro tests showed that MDMP not only inhibited bacterial growth but also exhibited synergy when combined with certain antibiotics, enhancing their efficacy against resistant strains .
The biological activity of MDMP is attributed to its structural features, particularly the methoxy and methyl groups that influence its reactivity and binding affinity to various enzymes and receptors. These interactions are essential for modulating biological processes relevant to antimicrobial and anti-inflammatory actions .
Comparative Analysis with Similar Compounds
MDMP's unique structure sets it apart from similar compounds such as 2,6-dimethylpyridine and other substituted pyridines. The presence of the methoxy group enhances its chemical reactivity and biological activity compared to its analogs.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
This compound | High | Moderate |
2,6-Dimethylpyridine | Low | Low |
4-Methoxy-3,5-dimethylpyridine | Moderate | High |
Future Directions
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of MDMP. Future studies could focus on:
- Clinical Trials : Assessing safety and efficacy in human subjects.
- Mechanistic Studies : Elucidating detailed pathways through which MDMP exerts its effects.
- Formulation Development : Creating effective delivery systems for enhanced bioavailability.
Properties
IUPAC Name |
4-methoxy-2,6-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(10-3)5-7(2)9-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBIEDKMLUJHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578094 | |
Record name | 4-Methoxy-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20815-02-5 | |
Record name | 4-Methoxy-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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